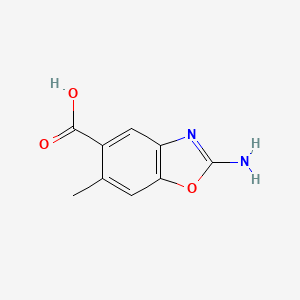

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid

Descripción general

Descripción

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method involves the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . Another approach includes the reaction of 4-amino-3-hydroxybenzoic acid with trimethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, are applicable.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .

Aplicaciones Científicas De Investigación

Synthesis of Benzoxazole Derivatives

The compound serves as a precursor in the synthesis of various benzoxazole derivatives, which are crucial in drug discovery due to their broad range of biological activities. Recent advancements in synthetic methodologies have highlighted the versatility of benzoxazole derivatives synthesized from 2-amino-6-methyl-1,3-benzoxazole-5-carboxylic acid:

- Catalytic Methods : Various catalysts have been developed for efficient synthesis. For example, palladium complexes have been utilized to achieve high yields in the synthesis of benzoxazoles from 2-aminophenol and benzaldehyde under mild conditions .

- Green Chemistry : Eco-friendly methods such as solvent-free reactions have been reported, yielding significant products in short reaction times .

Biological Activities

The biological evaluation of benzoxazole derivatives derived from this compound has revealed promising activities:

Antimicrobial Activity

Studies have shown that certain synthesized benzoxazole analogues exhibit potent antimicrobial properties against various bacterial strains and fungi. For instance:

- The Minimum Inhibitory Concentration (MIC) values for some compounds were found to be comparable to standard antibiotics like ofloxacin and fluconazole, indicating strong antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been explored extensively:

- Compounds derived from this compound demonstrated significant cytotoxicity against human cancer cell lines such as HCT116 (colorectal carcinoma) and MCF-7 (breast cancer), with IC50 values indicating effectiveness comparable to established chemotherapy agents like 5-fluorouracil .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzoxazole derivatives:

- Modifications at specific positions on the benzoxazole ring have been shown to enhance antimicrobial and anticancer activities. For example, substituents with electron-withdrawing groups improved antimicrobial efficacy against resistant strains .

Case Studies

Several case studies illustrate the applications of this compound:

Mecanismo De Acción

The mechanism of action of 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also interact with cellular components to exert its effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminobenzoxazole: Similar in structure but lacks the carboxylic acid group.

6-Methylbenzoxazole: Similar but lacks the amino and carboxylic acid groups.

Benzoxazole-5-carboxylic acid: Similar but lacks the amino group.

Uniqueness

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which confer specific chemical reactivity and biological activity .

Actividad Biológica

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a benzoxazole core with an amino group and a carboxylic acid functional group. This unique arrangement contributes to its biological activity.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains, particularly Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Bacillus subtilis | 15 µg/mL |

| Escherichia coli | 50 µg/mL |

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes required for microbial growth.

2. Anticancer Activity

this compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies reveal that it induces apoptosis in breast cancer cells (e.g., MDA-MB-231) through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Apoptosis induction via caspase activation |

| HepG2 (liver cancer) | 15.0 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 18.0 | Inhibition of proliferation |

A study indicated that the compound significantly increased the percentage of annexin V-FITC positive cells, suggesting a robust apoptotic effect .

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In preclinical models, it reduced inflammation markers comparable to standard anti-inflammatory drugs.

| Inflammatory Marker | Control Level | Treated Level |

|---|---|---|

| TNF-alpha | 150 pg/mL | 50 pg/mL |

| IL-6 | 200 pg/mL | 60 pg/mL |

These findings suggest that the compound may inhibit pro-inflammatory cytokines and could be further explored for therapeutic applications in inflammatory conditions .

Case Studies

Several studies highlight the potential therapeutic applications of this compound:

- Antibacterial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, demonstrating significant bactericidal activity at low concentrations.

- Cancer Treatment : Research involving MDA-MB-231 cells showed that treatment with the compound led to a marked reduction in cell viability and increased apoptosis markers compared to untreated controls .

- Inflammatory Response Modulation : In animal models of arthritis, administration of the compound resulted in decreased swelling and pain, indicating its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

2-amino-6-methyl-1,3-benzoxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-4-2-7-6(11-9(10)14-7)3-5(4)8(12)13/h2-3H,1H3,(H2,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOZBODFGVLENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)O)N=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801241982 | |

| Record name | 5-Benzoxazolecarboxylic acid, 2-amino-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820675-48-6 | |

| Record name | 5-Benzoxazolecarboxylic acid, 2-amino-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820675-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzoxazolecarboxylic acid, 2-amino-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.